ICI 199441
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O.ClH/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17;/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3;1H/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLWVWZSDBTGQJ-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921646 | |
| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115199-84-3 | |
| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115199-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ici 199441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115199843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dichlorophenyl)-N-methyl-N-[1-phenyl-2-(pyrrolidin-1-yl)ethyl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60921646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICI-199441 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5E310AJL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Ici 199441
Receptor Binding and Selectivity
Affinity for Kappa Opioid Receptor (KOR)
ICI 199441 exhibits a remarkable affinity for the kappa-opioid receptor scbt.com. Research indicates that it is a highly potent κ-opioid agonist tocris.commedchemexpress.cnmedchemexpress.com. Its binding affinity for the human KOR has been quantified; it demonstrates a pKi of 10.4, corresponding to a Ki value of 4 x 10⁻¹¹ M, based on the displacement of [³H]diprenorphine guidetopharmacology.org.
Table 1: this compound Binding Affinity for Human KOR
| Compound | Receptor | Ki (M) | pKi | Reference |
| This compound | Human KOR | 4 x 10⁻¹¹ | 10.4 | guidetopharmacology.org |
Selectivity Profile Against Other Opioid Receptors (MOR, DOR)
While primarily characterized as a selective KOR agonist wikipedia.orgtocris.commedchemexpress.cnmedchemexpress.com, studies have explored its interactions with other opioid receptor subtypes. In certain in vitro assays, this compound has shown some activity at mu-opioid receptor (MOR) sites in HEK-MOR cells, although it was inactive in parental HEK-293 cells plos.orgnih.gov. Furthermore, it has been observed to produce a small N-DMR (dynamic mass redistribution) response in parental HEK-293 cells and in cells pretreated with MOR agonists or antagonists (CTOP or DAMGO), suggesting a potential interaction with an unidentified endogenous receptor in these specific experimental systems plos.orgnih.gov. Despite these observations in specific contexts, its defining characteristic remains its high selectivity for the KOR.
Comparison to Other KOR Agonists (e.g., U-50488)
This compound demonstrates superior affinity and activity compared to other well-known KOR agonists. It has been reported to be 14-fold superior to U-50488 in its affinity for the KOR cas.cz. In in vitro studies, this compound is described as 146-fold more active than U-50488 tocris.com. Historically, less selective KOR agonists like ethylketazocine have been largely superseded by more potent and selective compounds such as U-50488 and this compound wikipedia.org.
In studies assessing their effects on cardiac reperfusion injury, this compound at a dose of 0.1 mg/kg was effective in limiting infarct size by 41%, whereas (-)-U-50488 at the same dose did not show a significant effect, highlighting this compound's higher potency cas.cz. When compared to TRK-820 (nalfurafine), another selective KOR agonist, this compound exhibited similar antinociceptive potency in the formalin test but was approximately 5-fold less potent in rats with adjuvant-induced arthritis nih.gov.
Table 2: Comparison of this compound Activity/Potency with Other KOR Agonists
| Agonist Comparison | Metric | Value | Reference |
| This compound vs U-50488 | Superiority in KOR affinity | 14-fold | cas.cz |
| This compound vs U-50488 | Activity in vitro | 146-fold more active | tocris.com |
| This compound vs TRK-820 | Potency in arthritic rats | ~5-fold less potent than TRK-820 | nih.gov |
| This compound vs TRK-820 | Potency in formalin test | Very similar to TRK-820 | nih.gov |
Mechanisms of Action at the KOR
G-Protein Coupling and Activation
Kappa opioid receptors are canonical G protein-coupled receptors that primarily couple to the inhibitory G proteins, Gαi/G0 wikidoc.orgmedchemexpress.comresearchgate.net. Activation of KORs by agonists like this compound leads to the inhibition of adenylyl cyclase activity, which subsequently reduces intracellular cyclic AMP (cAMP) levels, resulting in an inhibitory effect on neuronal activity wikidoc.org. Beyond adenylyl cyclase inhibition, KOR activation also modulates ion channel function, coupling to inward-rectifier potassium channels and N-type calcium ion channels wikidoc.org.
Further studies on G-protein coupling have shown that while pertussis toxin (PTx), an inhibitor of Gαi, typically blocks the dynamic mass redistribution (DMR) response induced by most opioid agonists, this compound, along with DAMGO, also signals through a Gαi-independent component plos.orgnih.gov. Additionally, experiments involving cholera toxin (CTx), which activates Gαs, suggest that this compound may also induce MOR signaling through a Gαs component in specific cellular contexts plos.orgresearchgate.net.
Biased Agonism and Signaling Pathways
Biased agonism refers to the ability of a ligand to selectively activate certain downstream signaling pathways over others, even when binding to the same receptor. For KORs, there is evidence that G-protein signaling pathways (such as adenylyl cyclase inhibition and early ERK1/2 phosphorylation) mediate desirable effects like antinociception and anti-pruritic actions nih.govnih.govfrontiersin.orgmdpi.com. In contrast, β-arrestin-2-dependent signaling is often associated with adverse effects including dysphoria, sedation, and motor incoordination nih.govnih.govfrontiersin.orgmdpi.com.
Regarding this compound's biased agonism profile, there are conflicting reports in the literature. Some sources characterize this compound as a biased agonist of the KOR, specifically stating it is one of the relatively few KOR ligands that is G protein-biased rather than β-arrestin-biased wikipedia.org. However, other comprehensive screens of KOR agonists have indicated that this compound displays a modest degree of β-arrestin bias nih.gov. This highlights the complexity in fully characterizing biased agonism and the potential for context-dependent signaling.
Beyond G-protein and β-arrestin pathways, KOR activation can also lead to the activation of mitogen-activated protein kinases (MAPK), including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK) wikidoc.org. Studies have shown that the DMR responses induced by this compound are sensitive to the p38 MAPK inhibitor SB202190, suggesting its involvement in this pathway plos.orgresearchgate.net. Furthermore, the DMR response induced by this compound was enhanced by SP100625 pretreatment researchgate.net.
G-Protein Biased Signaling
This compound exhibits functional selectivity at the kappa opioid receptor, demonstrating a bias towards G-protein signaling depending on the species. In studies comparing human and mouse KORs, this compound was found to be G-protein biased at the human KOR (hKOR) nih.govnih.gov. This means it preferentially activates the Gα proteins pathway over other signaling cascades, such as β-arrestin recruitment nih.govnih.govnih.gov. The activation of Gαi/o proteins by KOR agonists leads to an inhibitory effect on neurons by decreasing cyclic adenosine (B11128) monophosphate (cAMP) levels wikipedia.org.
Beta-Arrestin Recruitment and Internalization
While this compound shows G-protein bias at the human KOR, its profile differs in other contexts. In the mouse KOR (mKOR), this compound has been observed to be internalization-biased nih.govnih.gov. Receptor internalization, often mediated by β-arrestin recruitment, is a process where the receptor is removed from the cell surface, which can lead to desensitization and downregulation of receptor activity nih.govnih.gov. Some studies have also identified this compound as having a modest β-arrestin bias in general screens of KOR agonists nih.govnih.govresearchgate.netresearchgate.net. This differential bias suggests that this compound can engage varying intracellular transducers depending on the specific receptor context researchgate.net.
Species-Specific Differences in Functional Selectivity (Human vs. Mouse KOR)
A notable aspect of this compound's pharmacological profile is its species-specific functional selectivity at the KOR. Research has shown that while this compound is G-protein biased at the human KOR, it is internalization-biased at the mouse KOR nih.govnih.gov. This highlights a crucial difference in how the compound interacts with KORs across species, which can have implications for translating preclinical findings from mouse models to human physiology nih.govnih.gov.
Table 1: Species-Specific Functional Selectivity of this compound at KOR
| Species | Primary Signaling Bias | Reference |
| Human | G-protein biased | nih.govnih.gov |
| Mouse | Internalization-biased | nih.govnih.gov |
Opioid Receptor-Independent Mechanisms
Beyond its well-characterized interactions with opioid receptors, this compound has also been observed to exert effects through mechanisms independent of opioid receptors nih.govnih.govresearcher.lifelondonspine.comresearchgate.net.
Interactions with Other Receptor Systems
Modulation of Vagal Afferent Mechanosensitivity
This compound demonstrates potent inhibitory effects on the mechanosensitivity of vagal afferent endings nih.govphysiology.org. Studies on ferret esophageal vagal afferents in vitro revealed that this compound (at concentrations of 10−6 to 10−5 M) significantly inhibited responses of mucosal receptors to stroking and tension receptors to circumferential tension nih.govphysiology.org. It also reduced the responses of tension/mucosal (TM) receptors to mucosal stroking. However, it did not affect TM receptor responses to tension nih.govphysiology.org. This suggests a selective peripheral effect on visceral sensation, indicating potential applications in treating disorders related to visceral mechanosensitivity nih.govphysiology.org.
Table 2: Modulation of Ferret Esophageal Vagal Afferent Mechanosensitivity by this compound
| Receptor Type | Stimulus | Effect of this compound (10−6 to 10−5 M) | Reference |
| Mucosal Receptors | Mucosal Stroking | Potently inhibited | nih.govphysiology.org |
| Tension Receptors | Circumferential Tension | Potently inhibited | nih.govphysiology.org |
| Tension/Mucosal (TM) Receptors | Mucosal Stroking | Potently inhibited | nih.govphysiology.org |
| Tension/Mucosal (TM) Receptors | Tension | Unaffected | nih.govphysiology.org |
Preclinical Research and Therapeutic Implications
Investigations in Neurological and Psychiatric Disorders
Effects on Opioidergic Function in the Amygdala in Chronic Pain and Anxiety Models
Chronic pain states, whether induced by complete Freund's adjuvant (CFA) injection or sciatic nerve ligation in mice, have been shown to lead to anxiogenic effects nih.govnih.gov. This behavioral change is associated with alterations in opioidergic function within the amygdala, a brain region critical for processing emotions like anxiety and fear nih.govnih.gov.
Specifically, studies have revealed that CFA injection significantly enhanced ICI 199441-stimulated [35S]GTPγS binding in membranes derived from the amygdala, indicating a notable change in kappa-opioid receptor (KOR) coupling efficiency nih.govnih.gov. This modulation of KOR function in the amygdala appears to be a key aspect of the anxiogenic effects observed in chronic pain models, with KOR changes being evident in the CFA model but not in the nerve ligation model tocris.com. The signaling of KORs within the central amygdala (CeA) is implicated in the aversive-affective components of pain conditions wikipedia.org. Furthermore, activation of KORs in the CeA by other agonists, such as U69,593, has been shown to potentiate the responsiveness of amygdala and spinal cord neurons to noxious stimuli wikipedia.org.
Potential Role in Depression and Anxiety
Kappa-opioid receptor (KOR) activators, including compounds like this compound, are valuable tools in neurobiological research aimed at elucidating the mechanisms underlying addiction, depression, anxiety, and other stress-related disorders wikidata.org. Modulation of KOR activity has demonstrated potential in altering stress responses and mitigating addictive behaviors wikidata.org.
The KOR system is intimately involved in stress responses and the subsequent development of chronic stress-related conditions, including depression, anxiety, and anhedonia guidetopharmacology.org. Pharmacological activation of KORs can exert significant effects on psychiatric disorders such as depression and anxiety guidetopharmacology.org. It is important to note that KOR agonists, when administered at sufficient doses, are known to induce dysphoric and aversive effects guidetopharmacology.org.
Cardioprotective Research
Prevention of Cardiac Reperfusion Injury
Research has demonstrated the cardioprotective effects of this compound in models of cardiac reperfusion injury. In a rat model involving 45 minutes of coronary occlusion followed by 120 minutes of reperfusion, administration of this compound at a dose of 0.1 mg/kg resulted in a 41% reduction in the infarct size/area at risk (IS/AAR) ratio compared to untreated controls nih.govcenmed.com. This beneficial effect was observed when the compound was administered intravenously 5 minutes prior to the onset of reperfusion cenmed.comontosight.aiciteab.comtocris.com. Beyond infarct size reduction, this compound also exhibited a potent antiarrhythmic effect when administered at 0.1 mg/kg 15 minutes before ischemia in Wistar rats nih.gov.
The following table summarizes the infarct size reduction observed with this compound and a comparator compound, U-50488:
Table 1: Infarct Size Reduction in Rat Cardiac Reperfusion Injury Models
| Compound | Dose (mg/kg) | Administration Time (relative to reperfusion) | Infarct Size/Area at Risk (IS/AAR) Reduction | Citation |
| This compound | 0.1 | 5 min before reperfusion | 41% | nih.govcenmed.com |
| U-50488 | 1 | 5 min before reperfusion | 42% | nih.govcenmed.com |
Involvement of Kappa-1 Opioid Receptors in Cardioprotection
Further investigations into the mechanism of this compound's cardioprotective action have highlighted the crucial involvement of kappa-1 opioid receptors (κ1-OR). The infarct-reducing effect of this compound was completely abolished by pretreatment with naltrexone (B1662487), a non-selective opioid receptor antagonist, or naloxone (B1662785) methiodide, a peripherally acting opioid receptor antagonist nih.govcenmed.com. This suggests that the cardioprotective effects are mediated by peripheral opioid receptors nih.govcenmed.com.
Crucially, the selective delta-opioid receptor antagonist TIPP[ψ] and the selective mu-opioid receptor antagonist CTAP did not alter the infarct-reducing effect of this compound nih.govcenmed.com. However, pretreatment with nor-binaltorphimine (nor-BNI), a selective κ-opioid receptor antagonist, prevented the infarct size limiting effects of this compound citeab.comfishersci.ca. These findings collectively indicate that the cardioprotective effects of this compound are specifically mediated through the activation of κ1-opioid receptors cenmed.comciteab.comfishersci.ca. It has been further established that peripheral κ1 receptor stimulation is responsible for preventing reperfusion cardiac injury, while activation of κ2 receptors does not contribute to this cardiac tolerance nih.govcenmed.com.
The following table details the effects of various opioid receptor antagonists on the cardioprotective action of this compound:
Table 2: Effect of Opioid Antagonists on this compound-Induced Cardioprotection
| Antagonist | Receptor Selectivity | Effect on this compound Cardioprotection | Citation |
| Naltrexone | Non-selective opioid | Eliminated | nih.govcenmed.com |
| Naloxone methiodide | Peripheral opioid | Eliminated | nih.govcenmed.com |
| TIPP[ψ] | Selective δ-OR | No change | nih.govcenmed.com |
| CTAP | Selective μ-OR | No change | nih.govcenmed.com |
| nor-Binaltorphimine | Selective κ-OR | Prevented | citeab.comfishersci.ca |
Studies in Other Disease Models
Immune-Mediated Diseases (e.g., Osteoarthritis, Atopic Dermatitis, Food Allergy)
While this compound is noted to have a broad range of effects on the immune system, including modulation of inflammatory responses and opioid/chemokine receptor expression nih.gov, specific detailed research findings regarding its direct role or therapeutic potential in immune-mediated diseases such as osteoarthritis, atopic dermatitis, or food allergy are not extensively documented in the available scientific literature. General discussions of kappa-opioid receptor agonists suggest their value in managing pain and mood disorders wikidata.org, but concrete data on this compound's application in these specific immune-mediated conditions are limited.
Gastrointestinal Diseases
This compound has shown notable effects on gastrointestinal functions through its action as a selective KOR agonist. Preclinical investigations in ferrets revealed that this compound significantly and dose-dependently reduced the response of esophageal vagal afferents, specifically mucosal and tension/mucosal receptors, to mechanical stimulation researchgate.net. Furthermore, it attenuated the response of tension receptors to circumferential tension researchgate.net. These findings suggest a role for this compound in modulating visceral sensation and motility. Kappa opioid receptor agonists, as a class, are considered to hold promising therapeutic potential for various gastrointestinal disorders, including irritable bowel syndrome (IBS) nih.gov. The ability of KOR agonists like this compound to influence gastrointestinal mechanoreceptors underscores their relevance in managing symptoms associated with such conditions researchgate.nettargetmol.comscbt.com.
Cancer Research
Kappa opioid receptor (KOR) agonists are currently under investigation for their potential therapeutic applications in oncology nih.gov. While the broader class of KOR agonists is a subject of ongoing cancer research, specific detailed findings pertaining directly to this compound's role in cancer are not extensively documented in the available preclinical literature. However, as a potent and selective KOR agonist, this compound is implicitly part of the broader exploration into the therapeutic potential of KOR modulation in cancer pathways tocris.comwikipedia.orgnih.gov.
Hypoxia and Ischemia
This compound has demonstrated significant protective effects in preclinical models of hypoxia and ischemia. Administration of this compound prior to an ischemic event has been observed to produce a potent antiarrhythmic effect in Wistar rats, indicating its capacity to enhance the heart's resistance to ischemia/reperfusion injury targetmol.comtpu.ru. In studies utilizing B50 neuronal cell lines cultured under hypoxic conditions, this compound, acting as a κ-opioid receptor agonist, exhibited protective properties against hypoxia-induced cellular damage periodikos.com.br. It was found to increase cell proliferation in a concentration-dependent manner and, at certain concentrations, reduced the release of lactate (B86563) dehydrogenase (LDH), a recognized biomarker for neuronal injury periodikos.com.br. These findings suggest a neuroprotective role for this compound in conditions characterized by oxygen deprivation. Generally, KOR agonists are known to play a role in attenuating ischemia-induced hippocampal damage and cognitive impairment in animal models transpopmed.orgnih.gov.
Multiple Sclerosis (MS) and Alzheimer's Disease (AD)
Hypoxia and oxidative stress are known contributors to nerve cell death observed in various neurological disorders, including neurodegenerative conditions like Multiple Sclerosis (MS) and Alzheimer's Disease (AD) periodikos.com.brscispace.com. Kappa opioid receptor (KOR) agonists, including this compound, are being explored for their potential therapeutic utility in these diseases nih.govperiodikos.com.br. In in vitro studies involving neuronal cell cultures exposed to hypoxic conditions, this compound demonstrated an ability to promote cell proliferation and mitigate markers of cellular damage, indicating a potential protective effect against neuronal injury relevant to the pathology of MS and AD periodikos.com.br.
Remyelination, the natural repair mechanism involving the restoration of myelin sheaths around axons, is critical for functional recovery in demyelinating diseases such as Multiple Sclerosis (MS) frontiersin.orgnih.gov. Oligodendrocyte precursor cells (OPCs) are central to this process, possessing the capacity to proliferate, migrate, and differentiate into mature oligodendrocytes that are responsible for myelin production frontiersin.orgnih.govfrontiersin.orgmdpi.com. Research has identified the kappa opioid receptor (KOR) as a promising therapeutic target for promoting oligodendrocyte differentiation and subsequent myelination nih.gov. Studies involving functional screening of small molecules have demonstrated that KOR agonists can significantly enhance oligodendrocyte differentiation and myelination in purified oligodendroglial cultures nih.gov. Furthermore, the conditional deletion of KOR in murine OPCs has been shown to substantially inhibit remyelination following focal demyelination, underscoring the critical role of this receptor in the myelin repair process nih.gov. While specific direct studies detailing this compound's influence on OPC differentiation and remyelination are not explicitly detailed in the provided literature, its established profile as a potent and selective KOR agonist tocris.comwikipedia.orgmedchemexpress.com positions it as a compound of significant interest for further investigation into its potential to promote remyelination.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar and Ligand Design
Early SAR Studies of ICI 199441 Analogues
Early structure-activity relationship (SAR) studies related to this compound focused on a novel series of 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides. These investigations utilized conformational analysis to develop potent and selective κ-opioid agonists. nih.gov this compound itself was found to be significantly more active than U-50488 in vitro, demonstrating a 146-fold higher potency. nih.gov This early work laid the groundwork for understanding the structural features critical for κ-opioid receptor affinity and selectivity.
Development of Irreversible Ligands Based on this compound
The potent and selective nature of this compound made it a valuable template for developing irreversible KOR ligands, which are crucial tools for receptor characterization.
An important irreversible ligand derived from this compound is N-Methyl-N-[(1S)-1-(4-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl-3,4-dichlorophenylacetamide, known as MITPD. fishersci.com This compound is an isothiocyanate derivative of this compound, designed to form a covalent bond with the receptor. fishersci.com
Studies characterizing MITPD's interaction with cloned μ, δ, and κ opioid receptors demonstrated its high affinity and selectivity for KOR. MITPD inhibited [³H]diprenorphine binding to kappa receptors with high affinity, exhibiting approximately 700-fold and 870-fold selectivity over μ and δ receptors, respectively. fishersci.com Pretreatment with MITPD, followed by extensive washing, significantly reduced kappa receptor binding with an IC₅₀ value of 3.7 nM, indicating irreversible binding. fishersci.com In contrast, µ or δ receptor binding remained unaffected at concentrations up to 0.1 µM. fishersci.com Preincubation with 1 µM MITPD abolished [³H]diprenorphine binding, whereas pre-treatment with 1 µM this compound only increased the Kd of [³H]diprenorphine binding without altering the Bmax, further confirming MITPD as a selective irreversible kappa ligand. fishersci.com Research also indicated that the region from the third transmembrane helix to the C-terminus of the kappa receptor is crucial for MITPD's binding. fishersci.com
Design of Bivalent Ligands Incorporating this compound Pharmacophores
The concept of bivalent ligands, which contain two active pharmacophores linked by a chemical spacer, has been explored to target multiple opioid receptors simultaneously or to investigate receptor dimerization. This compound's κ-agonist pharmacophore has been a key component in the design of such ligands.
Heterodimeric ligands incorporating a δ-antagonist (e.g., naltrindole) and a κ-agonist (this compound) pharmacophore, connected by variable-length oligoglycyl linkers, have shown enhanced potency and selectivity compared to their monomeric counterparts. An example is the KDAN series of bivalent ligands, specifically KDAN-18, which contains both naltrindole (B39905) (δ-antagonist) and this compound (κ₁-agonist) pharmacophores. Evaluation of KDAN-18 through intrathecal administration in mice and binding studies suggested that it effectively bridges phenotypic δ₂- and κ₁-receptors. This approach highlights the potential for designing compounds that interact with opioid receptor hetero-oligomers, offering new avenues for drug development.
Impact of Stereochemistry on Activity and Selectivity
Stereochemistry plays a fundamental role in the activity and selectivity of opioid receptor ligands, including this compound. The chemical name of this compound hydrochloride explicitly includes the "(1S)" configuration, indicating a specific stereoisomer: 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride. nih.gov This precise stereochemical arrangement is critical for its remarkable affinity and selective agonism at the κ-opioid receptor. nih.gov
Rational Design of Biased KOR Agonists
The concept of biased agonism at G protein-coupled receptors (GPCRs), such as the KOR, has emerged as a critical paradigm in drug discovery. This approach seeks to develop ligands that selectively activate specific intracellular signaling pathways (e.g., G protein signaling) while avoiding others (e.g., β-arrestin recruitment), which are often linked to adverse effects. For KOR agonists, the activation of G protein signaling is generally associated with desired analgesic effects, whereas β-arrestin recruitment has been hypothesized to mediate dysphoria, sedation, and other psychotomimetic side effects that have historically limited the clinical utility of KOR agonists. wikipedia.orgwikidata.orgnih.govabcam.com
Strategies for Achieving G-Protein Bias to Reduce Side Effects
The pursuit of G protein-biased KOR agonists is a central strategy in developing safer and more effective analgesics. Traditional KOR agonists, such as U-50488 and U-69593, while potent, have been classified as unbiased agonists, activating both G protein and β-arrestin signaling pathways with similar efficacy. tocris.com The goal of achieving G protein bias is to decouple the beneficial analgesic effects from the detrimental side effects.
Strategies for achieving G protein bias often involve structural modifications of existing KOR ligands or the discovery of novel chemotypes. This compound, belonging to the arylacetamide class of KOR agonists, exemplifies a compound where such bias is observed. tocris.com The rationale is that by selectively promoting Gαi signaling over β-arrestin recruitment, it may be possible to retain potent antinociception while minimizing dysphoria, psychotomimesis, and other central nervous system-related adverse effects. wikipedia.orgwikidata.orgnih.govabcam.com This functional selectivity is crucial for advancing KOR-targeted therapeutics.
Molecular Modeling and Docking Studies for KOR Ligands
Molecular modeling and docking studies play a pivotal role in the rational design and optimization of KOR ligands, including biased agonists. These computational techniques provide atomic-level insights into ligand-receptor interactions, helping to elucidate the structural determinants of binding affinity, selectivity, and functional bias. By predicting how ligands bind within the KOR pocket, researchers can design new compounds with desired pharmacological profiles. nih.govtocris.com
For KOR, structural studies have revealed that different chemotypes may adopt distinct or overlapping binding modes within the receptor's orthosteric site. uni.lu For instance, molecular dynamics simulations and crystal structures of KOR bound to various agonists, such as nalfurafine (B1239173) (a G protein-biased agonist), have shed light on the conformational changes within the receptor that correlate with preferential G protein activation or β-arrestin recruitment. nih.gov While specific detailed docking studies solely focused on this compound were not extensively detailed in the provided information, its known biased agonism makes it a prime candidate for such investigations. The insights gained from modeling studies on other KOR ligands, like U-69593 and salvinorin A, contribute to the broader understanding of KOR activation and bias, which can then be applied to compounds like this compound to rationally design new analogs with improved bias profiles. uni.lucenmed.com
The precise molecular features that lead to G protein bias in KOR ligands are a subject of ongoing research. Computational approaches, combined with comprehensive functional assays, are essential for identifying these features and guiding the synthesis of next-generation KOR agonists with tailored signaling profiles, ultimately aiming for analgesics with reduced side effects. nih.gov
Table 1: Bias Profiles of Selected Kappa Opioid Receptor Agonists
| Compound Name | KOR Bias Profile (Human Receptor) | KOR Bias Profile (Mouse Receptor) | Bias Factor (Arrestin) wikidata.org |
| This compound | G protein-biased wikipedia.org | Internalization-biased wikipedia.org | 4 (modest arrestin bias) wikidata.org |
| Dynorphin (B1627789) A (1-17) | Balanced wikipedia.org | Not specified | Varying degrees of G protein bias wikidata.org |
| U-69593 | Balanced uni.lu | Much more internalization-biased wikipedia.org | Unbiased wikidata.org |
| Nalfurafine | G protein-biased nih.gov | Not specified | Not specified |
| Salvinorin A | Balanced uni.lu | Highly internalization-biased wikipedia.org | Unbiased wikidata.org |
| GR89696 | Not specified | Not specified | 5 (modest arrestin bias) wikidata.org |
Methodologies and Techniques in Ici 199441 Research
In Vivo Models
Rodent Models of Pain (e.g., formalin test, paw pressure test)
Rodent models are fundamental in pain research, providing insights into the physiological basis of pain and evaluating potential analgesics. fishersci.cafishersci.ca ICI 199441 has been investigated in several such models to assess its antinociceptive effects.
Formalin Test: This model is widely used to study acute and persistent nociceptive behaviors, characterized by distinct early and late phases of licking activity following formalin injection into the paw. tocris.comfishersci.ca In studies comparing KOR agonists, this compound demonstrated an antinociceptive potency similar to that of TRK-820 in the formalin test in rats. citeab.commims.com
Paw Pressure Test: The mechanical paw pressure test assesses deep tissue mechanical sensitivity in rodents. fishersci.ca While TRK-820, another κ-opioid receptor agonist, exhibited potent antinociceptive effects in this test that were reversible by the κ-opioid receptor antagonist nor-binaltorphimine, this compound was found to be approximately five-fold less potent than TRK-820 in arthritic rats. citeab.commims.com This suggests a nuanced efficacy profile for this compound depending on the specific pain model and underlying inflammatory conditions.
Mouse Models of Pruritus (e.g., imiquimod-induced psoriasis-like dermatitis)
To investigate the role of opioid receptors in itch, particularly in psoriatic conditions, mouse models of imiquimod-induced psoriasis-like dermatitis are utilized. wikipedia.orgnih.govchembase.cnmims.com Topical application of 5% imiquimod (B1671794) cream to the rostral back skin of mice induces antihistamine-resistant scratching behavior, mimicking aspects of human psoriatic itch. wikipedia.orgnih.govchembase.cnmims.com
Research findings indicate that oral administration of the centrally acting KOR agonist this compound significantly inhibited scratching behavior in imiquimod-treated mice. wikipedia.orgnih.govchembase.cnmims.com In contrast, the peripherally-selective KOR agonist asimadoline (B1665285) did not produce a similar inhibitory effect on scratching. wikipedia.orgnih.govchembase.cnmims.com Furthermore, studies revealed that the expression of κ-opioid receptor protein decreased in the dorsal root ganglia (DRG) and spinal cord of imiquimod-treated mice, and was undetectable in the epidermis of both control and imiquimod-treated groups. wikipedia.orgnih.govchembase.cnmims.com These results collectively suggest that central KORs play a significant role in modulating scratching behavior in this model of pruritus.
Table 1: Effect of KOR Agonists on Scratching Behavior in Imiquimod-Induced Psoriasis-like Dermatitis Mice
| Compound | Route of Administration | Effect on Scratching Behavior | KOR Activity | Reference |
| This compound | Oral | Significantly inhibited | Centrally acting agonist | wikipedia.orgnih.govchembase.cnmims.com |
| Asimadoline | Oral | No inhibition | Peripherally selective agonist | wikipedia.orgnih.govchembase.cnmims.com |
Cardiac Ischemia-Reperfusion Models
This compound has been explored for its cardioprotective effects in models of cardiac ischemia-reperfusion injury, a condition where heart tissue damage occurs upon restoration of blood flow after a period of oxygen deprivation. wikipedia.orgfishersci.cauni-freiburg.denih.govnih.govwikidata.org
Studies in male Wistar rats subjected to coronary artery occlusion followed by reperfusion demonstrated that administration of this compound (0.1 mg/kg) before reperfusion produced a significant infarct-reducing effect. wikipedia.orgfishersci.cawikidata.org Specifically, this compound limited the infarct size/area at risk (IS/AAR) ratio by 41% in these models. fishersci.ca This cardioprotective effect was completely abolished by pretreatment with the non-selective opioid receptor antagonist naltrexone (B1662487) or the peripherally acting κ-opioid receptor antagonist naloxone (B1662785) methiodide. fishersci.ca However, the effect was not altered by selective δ or μ opioid receptor antagonists. fishersci.ca These findings indicate that the activation of peripheral κ1-opioid receptors by compounds like this compound can prevent cardiac reperfusion injury. fishersci.ca
Table 2: Infarct-Limiting Effect of this compound in Cardiac Ischemia-Reperfusion in Wistar Rats
| Treatment | Infarct Size/Area at Risk (IS/AAR) Ratio (% of untreated rats) | Reference |
| Untreated Rats | 43–48% | fishersci.ca |
| This compound (0.1 mg/kg) | Limited by 41% | fishersci.ca |
| This compound + Naltrexone | Cardioprotective effect abolished | fishersci.ca |
| This compound + Naloxone Methiodide | Cardioprotective effect abolished | fishersci.ca |
| This compound + Selective δ-OR Antagonist | Cardioprotective effect not altered | fishersci.ca |
| This compound + Selective μ-OR Antagonist | Cardioprotective effect not altered | fishersci.ca |
Studies on Opioidergic Function in Brain Regions (e.g., Amygdala)
The dynorphin (B1627789) (Dyn)/kappa opioid receptor (KOR) system within brain regions, particularly the amygdala, is crucial for processing emotional and stress-related information. Chronic pain is known to induce anxiety, accompanied by alterations in opioidergic function within the amygdala. nih.govwikipedia.org
Research has shown that in mouse models of chronic pain, such as those induced by complete Freund's adjuvant (CFA), administration of the KOR agonist this compound leads to increased G-protein stimulation in the central nucleus of the amygdala (CeA). This highlights the involvement of KORs in the amygdala in pain processing and its affective components. Furthermore, KOR activation in the amygdala, especially the CeA, is linked to aversive-affective aspects of pain conditions. Conversely, KOR blockade in various pain conditions can enhance inhibitory transmission onto amygdala output neurons, leading to a reduction in pain-like behaviors.
Advanced Molecular and Cellular Techniques
Advanced molecular and cellular techniques are instrumental in dissecting the precise mechanisms of action of compounds like this compound at the receptor level.
Site-Directed Mutagenesis for Receptor Studies
Site-directed mutagenesis (SDM) is a powerful molecular biology technique used to introduce specific, targeted changes into DNA sequences. This method is widely applied in receptor studies to investigate how changes in protein structure affect receptor activity and ligand binding. daneshyari.com
In the context of opioid receptors, SDM has been crucial for gaining novel insights into the binding characteristics of various agonists and antagonists to the KOR. daneshyari.com By altering specific amino acid residues within the KOR binding pocket, researchers can understand the structural determinants of ligand-receptor interactions, including those involving selective KOR agonists like this compound. This technique helps to elucidate how different chemical structures, such as arylacetamides like this compound, interact with the receptor and influence its functional outcomes. daneshyari.com
Use of Fluorescent Probes Derived from this compound
Fluorescent probes are invaluable tools in pharmacological research, enabling the visualization and study of receptor localization, trafficking, and signaling processes in living cells. While selective KOR fluorescent probes are relatively rare, analogues derived from this compound have been developed to fill this gap.
One notable example is m-ICI-199,441-Gly4-FITC, a fluorescent probe derived from the arylacetamide agonist this compound. These probes are designed to retain the high selectivity and affinity of the parent compound for the KOR, allowing researchers to conduct fluorescence imaging and competition binding assays. Such tools provide a non-radioactive alternative for studying KOR pharmacology, offering a dynamic view of receptor behavior and interactions with ligands.
Studies in Transfected Cell Lines (e.g., HEK-293, Neuro-2a cells expressing hKOR or mKOR)
Transfected cell lines provide a controlled environment to investigate the direct interactions of this compound with specific opioid receptor subtypes, free from the complexities of endogenous receptor expression found in native tissues. This approach allows for precise characterization of its pharmacological properties.
Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for the kappa opioid receptor (KOR). Studies employing human κ opioid receptor (hKOR) expressed in CHO cells have reported a pKi of 10.4, corresponding to a Ki of 4 x 10⁻¹¹ M (0.04 nM), indicating very potent binding guidetoimmunopharmacology.org. In contrast, its affinity for the human μ opioid receptor (hMOR) in CHO-K1 cells is significantly lower, with a pKi of 7.3 (Ki 5.3 x 10⁻⁸ M or 53 nM) guidetomalariapharmacology.org. This difference highlights this compound's selectivity for the KOR over the MOR. Binding assays often utilize radioligands such as [³H]diprenorphine to assess displacement from the receptor guidetoimmunopharmacology.orgguidetomalariapharmacology.org.
The following table summarizes the binding affinities of this compound for human opioid receptor subtypes:
| Receptor Subtype | Cell Line | Assay Type | Ki (nM) | Citation |
| hKOR | CHO cells | Displacement of [³H]diprenorphine | 0.04 | guidetoimmunopharmacology.org |
| hMOR | CHO-K1 cells | Displacement of [³H]diprenorphine | 53 | guidetomalariapharmacology.org |
Functional Activity and G Protein Bias
Beyond simple binding, transfected cell lines are instrumental in elucidating the functional consequences of receptor activation, particularly regarding G protein coupling and β-arrestin recruitment, which contribute to ligand bias. Studies in clonal Neuro-2a mouse neuroblastoma (N2a) cells stably transfected with either the human KOP receptor (hKOP receptor) or mouse KOP receptor (mKOP receptor) have revealed striking species differences in the functional selectivity of this compound nih.gov.
Using agonist-induced [³⁵S]GTPγS binding as a measure of G protein activation and KOP receptor internalization (a measure of β-arrestin pathway activation), it was found that this compound exhibits G protein-biased activity at the hKOP receptor nih.gov. Conversely, at the mKOP receptor, this compound showed internalization-biased activity nih.gov. This functional selectivity, where a ligand preferentially activates one signaling pathway over another, is a critical aspect of opioid pharmacology and can influence therapeutic outcomes and side effect profiles nih.gov.
In HEK-293 cells expressing the human KOR, this compound has been shown to inhibit forskolin-induced cAMP accumulation, further confirming its agonist profile at the KOR kappatherapeutics.org. Additionally, in HEK-MOR cells, this compound demonstrated agonist activity, inducing a positive dynamic mass redistribution (DMR) signal and leading to receptor desensitization upon pretreatment nih.gov.
The table below illustrates the functional bias of this compound at human and mouse kappa opioid receptors:
| Receptor Subtype | Cell Line | Functional Bias | Citation |
| hKOR | Neuro-2a | G protein-biased | nih.gov |
| mKOR | Neuro-2a | Internalization-biased | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel G-Protein Biased KOR Agonists with Improved Therapeutic Indices
A significant area of focus in KOR agonist research is the development of compounds that exhibit G-protein bias. The κ-opioid receptor, like other G protein-coupled receptors (GPCRs), signals through two primary pathways: G-protein activation and β-arrestin recruitment. Growing evidence suggests that the therapeutic effects of KOR agonists, such as antinociception and anti-pruritic actions, are primarily mediated by G-protein pathways, whereas undesirable side effects like dysphoria, aversion, and sedation are linked to β-arrestin-2 dependent signaling. wikipedia.orgnih.govwikipedia.orgcenmed.comtocris.comfishersci.ptuni.lu
The strategy of developing G-protein biased KOR agonists aims to selectively activate the G-protein pathway over β-arrestin recruitment, thereby improving the therapeutic window. wikipedia.orgnih.govwikipedia.orgcenmed.comtocris.comuni.lu ICI 199441 itself is recognized as a G-protein biased agonist of the KOR, distinguishing it from many other KOR ligands that may be β-arrestin-biased or unbiased. wikipedia.orgnih.gov However, some studies also indicate that this compound can show modest arrestin bias or internalization bias depending on the species and specific assay, highlighting the complexity of functional selectivity. nih.govgenscript.com Current research efforts are focused on identifying and characterizing novel compounds with a favorable G-protein biased profile, including compounds like nalfurafine (B1239173), which is already marketed in Japan as an antipruritic, and newly discovered triazole and isoquinoline (B145761) derivatives that show preferential G-protein activation. nih.govcenmed.comguidetoimmunopharmacology.org
Exploration of Peripherally Restricted KOR Ligands
Another critical research direction involves the design and development of peripherally restricted KOR ligands. The rationale behind this approach is to limit the compound's penetration into the central nervous system (CNS), thereby minimizing centrally mediated adverse effects such as dysphoria and psychotomimetic actions, while preserving beneficial peripheral therapeutic effects. wikipedia.orgwikipedia.orgwikidata.orgcenmed.comnewdrugapprovals.orgnih.gov
Several peripherally restricted KOR agonists have been investigated, including difelikefalin (B1670546) (CR845), which has received approval for pruritus treatment, CR665, and asimadoline (B1665285). wikipedia.orgwikipedia.orgwikidata.orgcenmed.comnih.govwikipedia.orguni.lu These compounds demonstrate the feasibility of achieving therapeutic effects, such as analgesia and antipruritic activity, by acting on KORs located in peripheral tissues, such as those in the viscera or on peripheral nerve terminals. wikipedia.orgwikipedia.orgwikidata.orgnewdrugapprovals.org this compound has also been studied in peripheral contexts, showing potent inhibitory effects on vagal afferent mechanosensitivity, which suggests its potential for peripheral actions relevant to visceral sensation disorders. nih.govguidetopharmacology.org
Investigation of KOR Agonists in Combination Therapies
The exploration of KOR agonists in combination therapies represents a promising strategy to enhance their therapeutic efficacy and potentially broaden their applications. Combining KOR agonists with other pharmacological agents can lead to synergistic effects, allowing for lower doses of each compound and potentially reducing individual side effect profiles. wikipedia.org
For instance, the clinically utilized KOR agonist nalfurafine has been investigated in combination with low-dose naltrexone (B1662487) for the treatment of excessive alcohol drinking, demonstrating a potential for synergistic reduction in alcohol intake. fishersci.ca Furthermore, studies have shown that the function of KOR agonists, including this compound, can be modulated by allosteric interactions when combined with other receptor ligands, such as delta opioid receptor (DOR) antagonists like naltrindole (B39905). Naltrindole has been shown to enhance the potency of this compound in peripheral sensory neurons, suggesting a mechanism for improving antinociceptive responses. nih.govnih.govchembase.cn The potential for combination therapies extends to other areas, such as the coadministration of KOR antagonists with dopamine (B1211576) D2 receptor agonists for weight reduction in diet-induced obesity, highlighting the versatility of targeting the opioid system in conjunction with other neurochemical pathways. cdutcm.edu.cn
Detailed Elucidation of Signalling Pathways and Downstream Effectors
A deeper understanding of the intricate signaling pathways and downstream effectors activated by KOR agonists is crucial for rational drug design and development. KORs are inhibitory G-protein coupled receptors that, upon activation, typically lead to a reduction in intracellular cAMP levels and modulation of ion channels, culminating in various physiological effects. wikidata.orgnih.govuni.lu Beyond G-protein coupling, KOR activation also involves the recruitment of G protein-coupled receptor kinases (GRKs) and β-arrestins, which can lead to receptor desensitization, internalization, and activation of additional signaling cascades. fishersci.ptwikipedia.orgguidetoimmunopharmacology.org
Ongoing research aims to precisely delineate which signaling pathways mediate the therapeutic benefits versus the adverse effects of KOR agonists. For example, the mammalian Target of Rapamycin (mTOR) pathway has been implicated in the aversive behaviors associated with some KOR agonists, suggesting that targeting this pathway could help dissociate beneficial effects from side effects. fishersci.ptwikipedia.org this compound, as a KOR agonist, influences cellular activities such as proliferation and differentiation, and its effects are mediated through G-protein coupled mechanisms, indicating the complexity of its downstream actions. guidetopharmacology.orgguidetopharmacology.orgidrblab.net Structural insights into KOR ligand binding mechanisms are also improving the understanding of how opioids interact with their receptors, triggering specific downstream signaling pathways. wikidata.org
Application of Advanced Omics Technologies in KOR Agonist Research
The integration of advanced omics technologies, such as phosphoproteomics, genomics, and transcriptomics, is revolutionizing KOR agonist research. These high-throughput approaches enable a comprehensive and unbiased analysis of molecular changes induced by KOR activation, providing unprecedented insights into the complex biological systems involved. fishersci.ptwikipedia.orgdrugbank.com
For instance, large-scale unbiased phosphoproteomic studies have been employed to elucidate signaling pathways involved in KOR-mediated side effects, such as conditioned place aversion. These studies have identified distinct phosphoproteomic changes induced by different KOR agonists, linking specific phosphorylation events to adverse outcomes. wikipedia.org Furthermore, omics-level data, including genomics and transcriptomics, are being utilized to promote a "precision oncoanalgesia" approach, suggesting that the oncological effects of opioids may depend on cancer type and even subtype. This highlights the potential for omics technologies to inform personalized therapeutic strategies and identify novel non-analgesic actions of KOR ligands, such as anti-tumor effects in glioma. drugbank.com These technologies are pivotal in uncovering the intricate molecular mechanisms underlying KOR function and in guiding the development of a new generation of KOR agonists with improved therapeutic profiles.
Q & A
Q. What is the pharmacological profile of ICI 199441, and how does it interact with opioid receptors?
this compound is a potent and selective κ-opioid receptor (KOR) agonist, with demonstrated effects in modulating analgesia and cardiovascular responses. Its selectivity for KOR over δ-opioid (DOR) and μ-opioid (MOR) receptors makes it valuable for studying receptor-specific signaling pathways. Experimental evidence shows that this compound’s interaction with DOR-KOR heteromers in peripheral sensory neurons enhances analgesia, though its efficacy varies depending on co-administered ligands like naltrindole (NTI), which alters its potency in cAMP inhibition assays .
Methodological Insight :
- Use competitive binding assays with radiolabeled ligands (e.g., [³H]-diprenorphine) to confirm KOR selectivity.
- Employ cell-based models (e.g., HEK-293 cells expressing KOR) to measure cAMP accumulation as a functional readout .
Q. What experimental models are standard for evaluating this compound’s effects on pain perception?
Preclinical models include:
- In vitro assays : Measurement of cAMP levels in transfected cell lines to assess G-protein coupling efficiency.
- In vivo models : Thermal hyperalgesia tests (e.g., Hargreaves apparatus) in rodents, where this compound’s anti-nociceptive effects are quantified via dose-response curves. Notably, its efficacy in reducing PGE2-induced thermal pain sensitivity is dose-dependent and modulated by DOR-KOR heteromerization .
Key Data from Evidence :
- This compound’s response in μ-opioid receptor assays showed minimal activity compared to DAMGO, confirming its KOR selectivity .
- Co-administration with NTI shifted this compound’s dose-response curve, suggesting allosteric modulation .
Advanced Research Questions
Q. How does this compound exhibit functional selectivity at opioid receptors, and what methodologies can elucidate its biased signaling?
Functional selectivity refers to ligand-specific activation of downstream pathways (e.g., G-protein vs. β-arrestin signaling). This compound’s biased agonism can be studied using label-free integrative pharmacology , a technique combining dynamic mass redistribution (DMR) and impedance-based biosensors to profile real-time cellular responses. For example, DAMGO (a MOR agonist) showed concentration-dependent DMR signals, while this compound exhibited weaker responses, highlighting pathway-specific differences .
Methodological Steps :
- Culture cells expressing KOR in biosensor-compatible plates.
- Record DMR or impedance changes post-ICI 199441 administration.
- Compare signaling kinetics with reference agonists (e.g., U50,488 for KOR).
Q. How can researchers resolve contradictions in this compound’s reported effects across studies (e.g., analgesic potency vs. cardiovascular outcomes)?
Contradictions may arise from:
- Model-specific variability : Differences in cell lines (e.g., HEK-293 vs. primary neurons) or animal strains.
- Allosteric modulation : Co-expression of receptor heteromers (e.g., DOR-KOR) alters ligand efficacy .
Resolution Strategies :
Q. What advanced techniques are suitable for studying this compound’s allosteric interactions with opioid receptor heteromers?
- Bioluminescence Resonance Energy Transfer (BRET) : To detect real-time DOR-KOR heteromer formation in live cells.
- Pharmacological chaperone assays : Test if this compound stabilizes receptor conformations that enhance heteromer-specific signaling.
- Computational docking simulations : Predict binding affinities at heteromer interfaces versus monomeric receptors.
Example from Evidence : NTI, a DOR antagonist, increased this compound’s potency in cAMP assays, suggesting heteromer-dependent allostery. This interaction was validated using co-immunoprecipitation and functional rescue experiments in DOR-KOR co-expressing cells .
Q. How can researchers design a study to investigate this compound’s cardioprotective effects against ischemia/reperfusion injury?
Framework : Apply the P-E/I-C-O structure :
- Population (P) : Isolated rodent hearts or cardiomyocyte cultures.
- Exposure/Intervention (E/I) : Pre-treatment with this compound prior to induced ischemia.
- Comparison (C) : Vehicle control or non-selective opioid agonists.
- Outcome (O) : Metrics like infarct size, troponin release, or mitochondrial membrane potential.
Methodological Rigor :
- Include dose-ranging studies (e.g., 1–100 nM) to establish therapeutic windows.
- Use Langendorff perfusion systems for ex vivo heart models to control hemodynamic variables .
Tables Summarizing Key Findings
Table 1 : Comparative Analysis of this compound and DAMGO in Opioid Receptor Assays
| Parameter | This compound (KOR agonist) | DAMGO (MOR agonist) |
|---|---|---|
| EC50 (nM) | Not applicable (weak MOR activity) | 10 |
| Max Response (% Control) | 30 | 120 |
| Signaling Pathway | KOR-specific | MOR-biased |
Table 2 : Impact of Naltrindole (NTI) on this compound’s Analgesic Efficacy
| Condition | cAMP Inhibition (%) | Thermal Pain Threshold (Δ°C) |
|---|---|---|
| This compound alone | 40 | 2.5 |
| This compound + NTI | 75 | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
